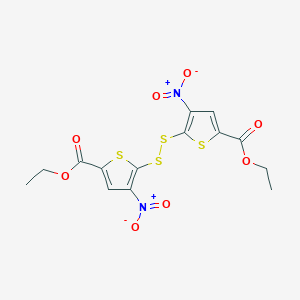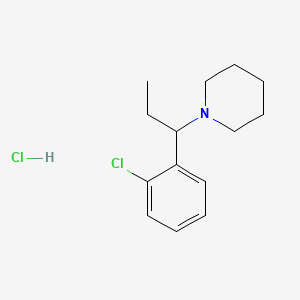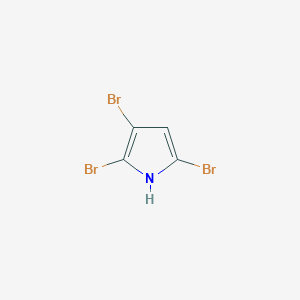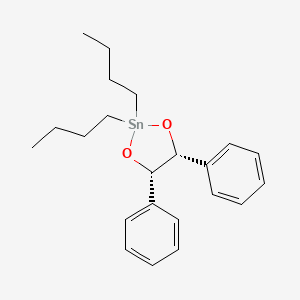![molecular formula C19H16N2O B14449515 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol CAS No. 76591-37-2](/img/structure/B14449515.png)
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is a compound that features a carbazole moiety linked to a phenol group through an aminomethyl bridge. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol typically involves the reaction of 9H-carbazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl carbazole, which subsequently reacts with phenol to yield the final product .
Industrial Production Methods
Industrial production of carbazole derivatives often involves electropolymerization or chemical polymerization methods. These methods are advantageous due to their scalability and ability to produce high-purity products. For example, polycarbazole derivatives can be synthesized using boron trifluoride diethyl etherate as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted aminomethyl phenol derivatives.
Scientific Research Applications
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in organic electronics.
9H-Carbazole-9-ethanol: Used in the synthesis of other carbazole-based compounds.
Uniqueness
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is unique due to its specific aminomethyl linkage, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Properties
CAS No. |
76591-37-2 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(carbazol-9-ylamino)methyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-12-6-1-7-14(19)13-20-21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-12,20,22H,13H2 |
InChI Key |
CZGOOTINEMTXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


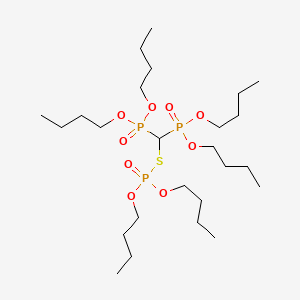
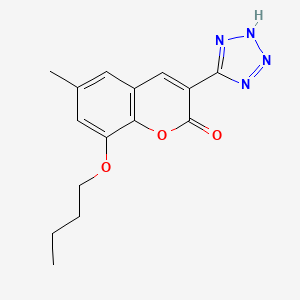
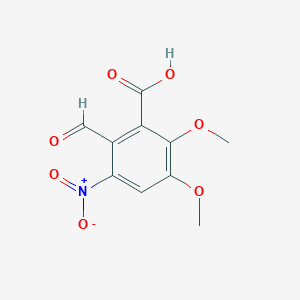
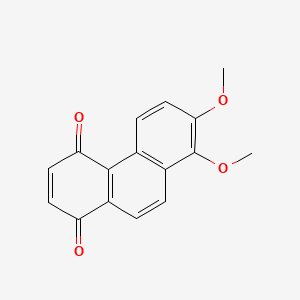
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

